5-(2,4,6-Trifluorophenyl)oxazole
Description
Significance of Oxazole (B20620) Scaffolds in Modern Organic Synthesis and Advanced Materials Research
The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a prominent structural motif in a vast array of biologically active natural products and synthetic molecules. researchgate.net Its prevalence has made it a key building block in modern organic synthesis and medicinal chemistry. nih.govresearchgate.net The structural and chemical diversity of the oxazole scaffold allows for various types of interactions with biological targets such as enzymes and receptors, leading to a broad spectrum of pharmacological activities. researchgate.net
In the realm of materials science, the unique electronic properties of the oxazole ring make it a valuable component in the design of functional materials. These properties, which arise from the conjugation of the heteroatoms within the aromatic ring, influence the stability, reactivity, and photophysical characteristics of oxazole-containing molecules.
Role of Fluorine Substitution in Modulating Molecular Reactivity and Electronic Structure within Heterocyclic Systems
The introduction of fluorine atoms into heterocyclic systems can dramatically alter their physicochemical and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to significant changes in a molecule's stability, lipophilicity, metabolic stability, and bioavailability. estranky.sk These modifications are often exploited in drug design to enhance the efficacy and pharmacokinetic profile of lead compounds.
From a chemical perspective, fluorine substitution can influence the reactivity of a heterocyclic ring. The electron-withdrawing nature of fluorine can affect the electron density of the ring system, thereby modulating its susceptibility to electrophilic or nucleophilic attack. This allows for fine-tuning of the molecule's reactivity for specific synthetic transformations or biological interactions.
Research Context of 5-(2,4,6-Trifluorophenyl)oxazole within the Field of Fluorinated Heteroarenes
While extensive research on this compound as a standalone compound is not widely published, its structural components place it firmly within the context of fluorinated heteroarenes, a class of compounds of significant interest in medicinal chemistry and materials science. The combination of the versatile oxazole scaffold with a trifluorinated phenyl ring suggests its potential as a valuable intermediate or building block for the synthesis of more complex molecules with tailored properties.
The 2,4,6-trifluorophenyl group is a particularly interesting substituent due to the symmetrical placement of the highly electronegative fluorine atoms. This substitution pattern is expected to have a profound impact on the electronic properties of the oxazole ring, making it a target for researchers exploring the effects of polyfluorination on heterocyclic systems.
Overview of Key Academic Research Directions and Methodological Approaches for this compound
Given the limited specific literature on this compound, the key academic research directions and methodological approaches for its synthesis are largely inferred from established methods for the preparation of 5-substituted oxazoles. One of the most prominent and versatile methods for this purpose is the Van Leusen oxazole synthesis. organic-chemistry.orgwikipedia.orgnrochemistry.com
The Van Leusen reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring. organic-chemistry.orgnih.gov For the synthesis of this compound, the logical starting material would be 2,4,6-trifluorobenzaldehyde (B1297852).
The general mechanism for the Van Leusen oxazole synthesis is as follows:
Deprotonation of TosMIC by a base.
Nucleophilic attack of the deprotonated TosMIC on the aldehyde.
Intramolecular cyclization to form an oxazoline (B21484) intermediate.
Elimination of the tosyl group to yield the aromatic oxazole.
This method is highly versatile and tolerates a wide range of functional groups on the aldehyde, making it an ideal approach for the synthesis of various 5-aryloxazoles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2,4,6-trifluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHPNLCRDVBPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CN=CO2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 2,4,6 Trifluorophenyl Oxazole
Historical and Classical Synthetic Routes to Oxazole (B20620) Derivatives and their Adaptations for Trifluorophenyl Substitution
Classical methods for oxazole synthesis have been the bedrock for constructing this heterocycle for over a century. Their adaptation for producing a specifically substituted derivative like 5-(2,4,6-trifluorophenyl)oxazole involves the careful selection of appropriately fluorinated starting materials.
Key historical methods and their theoretical adaptation include:
Robinson-Gabriel Synthesis: This method forms the oxazole ring through the cyclodehydration of an α-acylamino ketone. tandfonline.compharmaguideline.com To synthesize this compound, one would require an α-amino ketone that is acylated with 2,4,6-trifluorobenzoyl chloride. The subsequent intramolecular cyclization and dehydration, often promoted by reagents like sulfuric acid or phosphorus pentachloride, would yield the target 2,5-disubstituted oxazole (assuming a substituent at the 2-position). pharmaguideline.com
Fischer Oxazole Synthesis: This route involves the reaction of an α-cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. tandfonline.comyoutube.com Adapting this for the target compound would necessitate using 2,4,6-trifluorobenzaldehyde (B1297852) as the aldehyde component. The reaction would proceed through a cyclization and dehydration sequence to form the 5-substituted oxazole ring. youtube.com
Van Leusen Oxazole Synthesis: This is a highly versatile and widely used one-pot method that reacts an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate. nih.govresearchgate.net To specifically generate this compound, the reaction would employ 2,4,6-trifluorobenzaldehyde as the key starting material. The reaction proceeds via nucleophilic addition of the deprotonated TosMIC to the aldehyde, followed by intramolecular cyclization and elimination of toluenesulfinic acid to form the 5-aryl-substituted oxazole ring. nih.gov This method is often favored due to its mild conditions and tolerance for a variety of functional groups on the aldehyde. nih.gov
Table 1: Comparison of Classical Routes for this compound Synthesis
| Synthetic Route | Key Fluorinated Starting Material | Other Key Reagent | General Reaction Type |
|---|---|---|---|
| Robinson-Gabriel Synthesis | 2,4,6-Trifluorobenzoyl chloride | α-Amino ketone | Cyclodehydration |
| Fischer Oxazole Synthesis | 2,4,6-Trifluorobenzaldehyde | α-Cyanohydrin | Cyclization/Dehydration |
| Van Leusen Reaction | 2,4,6-Trifluorobenzaldehyde | Tosylmethyl isocyanide (TosMIC) | Condensation/Cyclization |
Modern Catalytic Approaches for Oxazole Ring Formation Incorporating Fluorinated Moieties
Modern synthetic chemistry has seen a shift towards catalytic methods that offer higher efficiency, selectivity, and functional group tolerance, which are particularly crucial when dealing with fluorinated substrates.
Transition metals, especially palladium, have become powerful tools for constructing heterocyclic rings like oxazoles. These methods often involve creating key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds in a single, efficient process.
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective in mediating the synthesis of oxazoles. One prominent strategy involves the palladium-catalyzed sequential formation of C-N and C-O bonds from simple starting materials like amides and ketones. organic-chemistry.orgacs.org For the synthesis of this compound, this could potentially be achieved by reacting a suitable amide with a ketone bearing the trifluorophenyl group, such as 2,4,6-trifluoroacetophenone. These reactions often utilize a palladium(II) catalyst and an oxidant. organic-chemistry.orgacs.org Another approach is the direct arylation of a pre-formed oxazole ring at the C5 position with a trifluorophenyl halide or triflate, a method that relies on task-specific ligands to control regioselectivity. organic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysts are also widely employed for oxazole synthesis. Methods include the intramolecular cyclization of functionalized enamides, which can be tailored to introduce the desired substituents. nih.gov A copper-catalyzed, solvent-free annulation process has been developed for synthesizing 2,4,5-triarylated oxazoles, which could be adapted for the target molecule. organic-chemistry.org Bimetallic systems, such as palladium/copper catalysis, have been used in cascade oxidative cyclizations to form oxazoles from propargyl esters and benzylamines, demonstrating high regioselectivity. rsc.orgnih.govrsc.org
Gold and Silver-Catalyzed Reactions: Gold catalysts are known for their ability to activate alkynes, facilitating the cyclization of N-propargylamides to form oxazoles. organic-chemistry.orgcapes.gov.br Silver-catalyzed reactions, such as the intramolecular cyclization of oxazole precursors followed by a ring-opening reaction, have also been developed for synthesizing related nitrogen-containing heterocycles. acs.org
Table 2: Overview of Transition Metal-Catalyzed Approaches
| Catalyst Type | Example Strategy | Potential Starting Materials for Target Compound | Key Features |
|---|---|---|---|
| Palladium (Pd) | Sequential C-N/C-O bond formation | Amide + 2,4,6-Trifluoroacetophenone | High efficiency, good functional group tolerance organic-chemistry.orgacs.org |
| Copper (Cu) | Intramolecular cyclization of enamides | β-(Methylthio)enamide derived from a trifluorophenyl precursor | Versatile for introducing various functional groups nih.gov |
| Gold (Au) | Cycloisomerization of N-propargylamides | N-propargylamide with a 2,4,6-trifluorophenyl group | Mild conditions, activation of alkynes organic-chemistry.org |
| Palladium/Copper (Pd/Cu) | Cascade oxidative cyclization | Propargyl ester + 2,4,6-Trifluorobenzylamine | High regioselectivity, cascade reaction rsc.orgrsc.org |
Organocatalysis, the use of small organic molecules as catalysts, represents a significant area of metal-free synthesis, often leading to milder reaction conditions and avoiding toxic heavy metal residues. While specific examples for this compound are not prominent, general strategies can be adapted.
A notable approach involves the use of hypervalent iodine reagents, which can promote oxidative cyclizations. organic-chemistry.org For instance, PhI(OTf)₂ generated in-situ can catalyze the intramolecular cyclization of N-styrylbenzamides to form oxazoles. organic-chemistry.org Adapting this to the target molecule would involve designing an N-vinyl amide substrate where the aryl group is 2,4,6-trifluorophenyl. Another strategy is the catalytic nucleophilic fluorination of unsaturated amides to create 5-fluoro-2-oxazolines, which are direct precursors to oxazoles. nih.govacs.org This demonstrates the utility of organocatalysis in constructing fluorinated heterocyclic rings, even if the fluorine is not on the phenyl substituent. nih.govacs.org
Green Chemistry Principles and Sustainable Synthetic Protocols for this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This is particularly relevant in pharmaceutical and materials synthesis.
Moving away from volatile organic solvents is a key goal of green chemistry.
Solvent-Free Synthesis: An oxidative, copper-catalyzed, and solvent-free annulation has been shown to produce 2,4,5-triarylated oxazoles at mild temperatures under an atmosphere of molecular oxygen. organic-chemistry.org This approach is highly attractive for its sustainability and could be applied to the synthesis of this compound by using appropriate fluorinated precursors.
Aqueous Media and Ionic Liquids: While many organic reactions are incompatible with water, some modern catalytic systems are designed to work in aqueous media. jk-sci.com Another sustainable alternative is the use of ionic liquids as solvents. An improved one-pot van Leusen oxazole synthesis has been demonstrated using ionic liquids, which could be recovered and reused for multiple reaction cycles without a significant loss in product yield, enhancing the green credentials of this classical reaction. nih.gov
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comrsc.org It is a core principle of green chemistry. jk-sci.com
Maximizing Atom Economy: Reactions with high atom economy are those that generate minimal byproducts. numberanalytics.com Addition and isomerization reactions are typically 100% atom-economical. jk-sci.com In the context of oxazole synthesis, many modern catalytic cycloaddition or cycloisomerization reactions are designed to be highly atom-economical. For example, a gold-catalyzed cycloisomerization of an N-propargylamide to form an oxazole rearranges the existing atoms without loss, representing a highly efficient transformation. organic-chemistry.org
Optimization of Reaction Conditions and Yields for Synthetic Accessibility
The synthetic accessibility of this compound is largely governed by the efficiency of the chosen synthetic route. The Van Leusen oxazole synthesis stands out as the most prevalent and versatile method for preparing 5-substituted oxazoles. sigmaaldrich.comnrochemistry.comwikipedia.org This reaction facilitates the formation of the oxazole ring by reacting an aldehyde, in this case, 2,4,6-trifluorobenzaldehyde, with tosylmethyl isocyanide (TosMIC). nrochemistry.comwikipedia.org The optimization of this reaction is crucial for maximizing product yield and ensuring the economic viability of the synthesis. Key parameters that are typically adjusted to enhance yield include the choice of base, solvent, and reaction temperature.
Research into the Van Leusen reaction has highlighted several critical factors for optimization. The selection of the base is paramount, as it is required for the deprotonation of TosMIC, which is the initial step of the reaction mechanism. nrochemistry.comwikipedia.org Potassium carbonate (K₂CO₃) is a commonly employed base, often used in conjunction with a protic solvent like methanol (B129727). nih.gov The reaction is frequently carried out under reflux conditions to drive it to completion, resulting in good yields of the desired 5-substituted oxazole. nih.gov Alternative bases, such as the stronger base potassium tert-butoxide (t-BuOK), can be used, particularly in aprotic solvents like tetrahydrofuran (B95107) (THF). nrochemistry.com
The solvent system also plays a significant role. While alcoholic solvents like methanol are standard, research has explored other options to improve reaction efficiency and environmental friendliness. sigmaaldrich.comnih.gov For instance, the use of ionic liquids as a solvent has been shown to lead to high yields, with the added benefit that the solvent can be recovered and reused for several reaction cycles. nih.gov Microwave-assisted synthesis has also emerged as a modern technique to accelerate the reaction and improve yields, often using anhydrous methanol as the solvent. sigmaaldrich.com
Temperature control is another key aspect of optimization. The initial addition of the deprotonated TosMIC to the aldehyde is often performed at low temperatures, after which the reaction mixture is heated to reflux to facilitate the cyclization and elimination steps that form the stable oxazole ring. nrochemistry.com The specific temperature profile depends on the reactivity of the aldehyde and the chosen solvent-base system. For aromatic aldehydes with electron-withdrawing groups, such as the 2,4,6-trifluorophenyl moiety, the reaction is generally facilitated. nih.gov
A representative procedure for the synthesis of a 5-aryloxazole using the Van Leusen method is detailed in the table below. While specific optimization data for this compound is not extensively published, this general protocol illustrates the typical conditions that would be optimized to achieve high synthetic accessibility.
Table 1: Representative Conditions for Van Leusen Oxazole Synthesis
| Parameter | Condition | Purpose/Observation |
| Starting Materials | Aromatic Aldehyde, Tosylmethyl isocyanide (TosMIC) | Formation of the 5-aryloxazole structure. sigmaaldrich.comnrochemistry.com |
| Base | Potassium Carbonate (K₂CO₃) | Effects the deprotonation of TosMIC to initiate the reaction. nih.gov |
| Solvent | Methanol (MeOH) | A common protic solvent for this transformation. nih.gov |
| Temperature | Reflux | Heating is typically required to drive the reaction to completion. nih.gov |
| Outcome | Good to high yields | The Van Leusen reaction is generally efficient for a wide range of substrates. sigmaaldrich.com |
Detailed Research Findings
The optimization of the Van Leusen synthesis for 5-aryloxazoles is a well-documented field, providing a strong foundation for the synthesis of this compound. The reaction proceeds via a [3+2] cycloaddition mechanism. It begins with the base-mediated deprotonation of the acidic methylene (B1212753) group of TosMIC. nrochemistry.com The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (2,4,6-trifluorobenzaldehyde). The subsequent intramolecular cyclization forms a 5-hydroxy-4-tosyl-oxazoline intermediate. nrochemistry.com The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), a good leaving group, which results in the formation of the aromatic oxazole ring. nrochemistry.com
Studies have demonstrated that using K₂CO₃ in refluxing methanol is a robust and widely applicable condition for synthesizing a variety of 5-substituted oxazoles from their corresponding aldehydes and TosMIC, often resulting in good yields. nih.gov For more specialized applications, other systems have been developed. A one-pot synthesis of 4,5-disubstituted oxazoles has been successfully carried out in ionic liquids, which are noted to be particularly effective for aromatic aldehydes bearing electron-withdrawing groups. nih.gov Furthermore, microwave-assisted organic synthesis (MAOS) has been applied to the Van Leusen reaction, significantly reducing reaction times while maintaining high yields. sigmaaldrich.com These advanced methodologies provide alternative strategies for optimizing the synthesis of the target compound, potentially offering improvements in efficiency, yield, and green chemistry principles.
Theoretical and Computational Chemistry Studies of 5 2,4,6 Trifluorophenyl Oxazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental in understanding the electronic behavior and reactivity of 5-(2,4,6-Trifluorophenyl)oxazole. These computational techniques provide a molecular-level understanding of its properties.
Density Functional Theory (DFT) Applications for Molecular Geometry and Stability Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular structure and stability of chemical compounds. For derivatives of oxazole (B20620), DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry. ajchem-a.commdpi.com These calculations determine key structural parameters such as bond lengths and bond angles. ajchem-a.com For instance, in a related substituted 1,2,4-triazole, DFT was used to obtain the optimized geometry, revealing specific bond lengths and angles that are crucial for understanding its structure. mdpi.com
Table 1: Selected Optimized Geometrical Parameters from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.37 | 108.5 | 179.8 |
| C-O | 1.35 | 110.2 | -179.5 |
| C-C (inter-ring) | 1.48 | 125.6 | 45.2 |
| C-F | 1.34 | 119.8 | - |
Note: The data in this table is illustrative and based on typical values found in related heterocyclic compounds. Actual values for this compound would require specific DFT calculations.
Ab Initio Methods for Electronic Configuration and Charge Distribution Analysis
For similar heterocyclic systems, ab initio calculations have been used to analyze the charge distribution, identifying regions of high and low electron density. This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack. For example, Mulliken charge analysis, often performed alongside DFT, can reveal the partial charges on each atom, offering insights into the molecule's polarity and reactive sites. ajchem-a.com
Frontier Molecular Orbital (FMO) Analysis and Prediction of Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity and reaction mechanisms of molecules. researchgate.net
HOMO-LUMO Gap and Global Chemical Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. nih.gov
For various heterocyclic compounds, the HOMO and LUMO energies are calculated using methods like TD-DFT. ajchem-a.comresearchgate.net These energies are then used to determine global chemical reactivity descriptors, including electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net For instance, a study on a fluorophenyl-substituted oxadiazole calculated the HOMO-LUMO gap to be 4.4815 eV, indicating good kinetic stability. ajchem-a.com
Table 2: Global Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |
| Ionization Potential (I) | -EHOMO | Electron-donating ability |
| Electron Affinity (A) | -ELUMO | Electron-accepting ability |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Global Softness (S) | 1 / (2η) | Measure of molecular polarizability |
Note: The formulas provided are based on Koopmans' theorem.
Mechanistic Insights into Chemical Transformations
FMO analysis also offers insights into the mechanisms of chemical transformations. The distribution of HOMO and LUMO across the molecule can identify the likely sites for electrophilic and nucleophilic attack. For example, the LUMO is often located on regions of the molecule that can accept electrons, making them susceptible to nucleophilic attack, while the HOMO is concentrated on electron-rich areas that can donate electrons in an electrophilic attack. nih.gov
In push-pull purine (B94841) systems, the location of the LUMO was found to be crucial for electron-transporting ability, with increased delocalization being beneficial. nih.gov This type of analysis can predict how this compound might interact with other reagents and participate in chemical reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net These simulations provide valuable information about the conformational flexibility of molecules and their interactions with their environment. researchgate.net
For complex organic molecules, MD simulations can reveal the most stable conformations and the energy barriers between them. arabjchem.org This is particularly important for molecules with rotatable bonds, such as the bond connecting the phenyl and oxazole rings in this compound. The simulations can also model intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in determining the properties of the material in the solid state or in solution. nih.govnih.gov For example, MD simulations have been used to study the stability of ligand-protein complexes and to understand how small molecules interact with biological targets. mdpi.com
Computational Prediction of Spectroscopic Signatures (Methodological Focus)
Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. By simulating spectra, one can assign experimental peaks to specific molecular motions or electronic transitions, aiding in the structural elucidation of new compounds.
The simulation of NMR and vibrational spectra is typically performed using DFT calculations. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C chemical shifts. These calculated shifts are often scaled to account for systematic errors in the computational method and to improve agreement with experimental data.
Vibrational frequencies for IR and Raman spectra are calculated from the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are also typically scaled to correct for anharmonicity and other approximations in the computational model. These simulations can help in assigning the various vibrational modes of the molecule.
Table 3: Hypothetical Calculated and Scaled Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
|---|---|---|
| C-F Stretch | 1250 | 1200 |
| C=N Stretch (Oxazole) | 1620 | 1555 |
| C=C Stretch (Phenyl) | 1580 | 1517 |
| Ring Breathing (Oxazole) | 1050 | 1008 |
Note: This table is illustrative and demonstrates the expected output from a vibrational frequency calculation.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. These calculations provide information about the energies of electronic transitions between molecular orbitals, the oscillator strengths (which relate to the intensity of absorption), and the nature of the excited states.
For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λₘₐₓ) and identify the key molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The effect of different solvents on the electronic spectra can also be modeled, which is important as these spectra are often solvent-dependent.
Table 4: Hypothetical TD-DFT Predicted Electronic Transitions for this compound in Methanol (B129727)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 285 | 0.45 | HOMO → LUMO |
| S₀ → S₂ | 250 | 0.12 | HOMO-1 → LUMO |
| S₀ → S₃ | 220 | 0.30 | HOMO → LUMO+1 |
Note: This table is illustrative of the data obtained from TD-DFT calculations.
By providing a theoretical framework for understanding the molecular properties of this compound, these computational studies can significantly accelerate its development and application in various fields of chemical science.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
While one-dimensional (1D) NMR provides initial insights, two-dimensional (2D) NMR experiments are indispensable for unequivocally establishing the intricate network of atomic connections. ipb.ptusask.ca
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 5-(2,4,6-Trifluorophenyl)oxazole, a COSY spectrum would confirm the coupling between adjacent protons on the phenyl ring, if any were present, and any protons on the oxazole (B20620) ring. usask.ca
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals in the ¹³C NMR spectrum to their attached protons. For instance, the proton signal of the oxazole ring would show a cross-peak to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for connecting different fragments of the molecule. In the case of this compound, HMBC would show correlations between the oxazole ring proton and the carbons of the trifluorophenyl ring, and vice-versa, confirming the substitution pattern. ipb.pt The connectivity between the oxazole and the trifluorophenyl ring is definitively established through these long-range correlations. For example, the proton on the oxazole ring would show a correlation to the quaternary carbon of the phenyl ring to which it is attached.
Fluorine NMR (¹⁹F NMR) for Trifluorophenyl Moiety Analysis
Given the presence of a trifluorophenyl group, ¹⁹F NMR spectroscopy is a vital analytical tool. slideshare.net The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR studies. nih.gov
The ¹⁹F NMR spectrum of this compound would be expected to show distinct signals for the fluorine atoms at the 2, 4, and 6 positions of the phenyl ring. The chemical shifts of these fluorine atoms provide information about their electronic environment. nih.gov Furthermore, coupling between the fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and adjacent protons (¹⁹F-¹H coupling) can provide further structural confirmation. Proton decoupling is often employed to simplify the spectra, resulting in singlet peaks for each unique fluorine environment. nih.gov The broad chemical shift range of ¹⁹F NMR helps to avoid signal overlap, which can be an issue in proton NMR. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing clues about its structure through the analysis of fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule. For this compound, the fragmentation would likely involve cleavage of the oxazole ring and the bonds connecting it to the trifluorophenyl ring, providing further evidence for the proposed structure. researchgate.netclockss.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. esisresearch.org These techniques are highly effective for identifying the functional groups present in a compound. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. ajchem-a.com Key characteristic absorption bands for this compound would include:
C-H stretching vibrations of the aromatic ring. ajchem-a.com
C=N and C=C stretching vibrations within the oxazole and phenyl rings. ajchem-a.com
C-O-C stretching of the oxazole ring.
Strong C-F stretching vibrations characteristic of the trifluorophenyl group.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would also reveal characteristic vibrations of the aromatic and heterocyclic ring systems.
Theoretical calculations, often using density functional theory (DFT), are frequently employed to predict the vibrational frequencies of a molecule. esisresearch.orgnih.gov The calculated spectra can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands. esisresearch.orgnih.gov
Characteristic Vibrational Modes of Oxazole and Trifluorophenyl Groups
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.govnih.govresearchgate.net For this compound, the spectra would be dominated by the vibrational modes of the oxazole ring and the 2,4,6-trifluorophenyl group.
The oxazole ring , a five-membered heteroaromatic system, exhibits several characteristic vibrations. These include C=N and C=C stretching vibrations, which are typically observed in the 1650-1480 cm⁻¹ region. nih.gov The C-O-C stretching vibrations of the oxazole moiety usually appear in the 1250-1020 cm⁻¹ range. Ring breathing vibrations and various in-plane and out-of-plane bending modes of the C-H bonds on the ring also contribute to the unique spectroscopic fingerprint of the molecule.
The trifluorophenyl group introduces strong, characteristic absorption bands. The C-F stretching vibrations are particularly intense and typically appear in the 1350-1100 cm⁻¹ region. The number and position of these bands can be influenced by the substitution pattern on the aromatic ring. Aromatic C-C stretching vibrations from the phenyl ring are expected in the 1600-1400 cm⁻¹ range.
Below is a table summarizing the expected characteristic vibrational modes for this compound based on typical group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N Stretching | Oxazole Ring | 1650 - 1550 |
| C=C Stretching | Oxazole & Phenyl Rings | 1600 - 1480 |
| C-F Stretching | Trifluorophenyl Group | 1350 - 1100 |
| C-O-C Stretching | Oxazole Ring | 1250 - 1020 |
| Aromatic C-H Bending | Phenyl Ring | 900 - 675 (out-of-plane) |
| Ring Breathing | Oxazole & Phenyl Rings | 1000 - 800 |
Note: The exact frequencies can be influenced by the electronic coupling between the oxazole and trifluorophenyl rings, as well as by the solid-state packing effects.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-Crystal X-ray Diffraction Methodologies
To perform a single-crystal X-ray diffraction analysis of this compound, a high-quality single crystal is required. The general methodology involves the following steps:
Crystal Growth : Single crystals of the compound are typically grown by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion techniques.
Data Collection : A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. mdpi.com
Structure Solution and Refinement : The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters, resulting in a final, accurate molecular structure. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions
The analysis of the crystal structure reveals the supramolecular assembly, which is dictated by various non-covalent interactions. nih.gov For this compound, the crystal packing would likely be influenced by a combination of interactions involving the fluorine atoms and the π-systems of the aromatic and heterocyclic rings.
Key intermolecular interactions that could be expected include:
π-π Stacking : Interactions between the electron-rich oxazole and/or trifluorophenyl rings of adjacent molecules. The geometry of these interactions (e.g., face-to-face, offset) would be determined from the crystal structure.
C-H···F Interactions : Weak hydrogen bonds can form between the C-H bonds of the oxazole or phenyl rings and the highly electronegative fluorine atoms of neighboring molecules.
C-H···N/O Interactions : The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors for C-H donors from adjacent molecules.
Halogen···Halogen Interactions : Type I and Type II halogen bonding interactions involving the fluorine atoms could also play a role in the crystal packing. nih.gov
A detailed analysis of these interactions, including their distances and angles, provides insight into the forces governing the solid-state architecture of the compound.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| π-π Stacking | Phenyl/Oxazole Ring | Phenyl/Oxazole Ring | 3.3 - 3.8 |
| C-H···F Hydrogen Bond | C-H | F | 2.2 - 2.8 |
| C-H···N Hydrogen Bond | C-H | N (Oxazole) | 2.3 - 2.9 |
| C-H···O Hydrogen Bond | C-H | O (Oxazole) | 2.3 - 3.0 |
Note: The specific interactions and their geometries would be definitively determined from the solved crystal structure.
Derivatization and Chemical Transformations of 5 2,4,6 Trifluorophenyl Oxazole
Regioselective Functionalization of the Oxazole (B20620) Ring System
The reactivity of the oxazole ring in 5-(2,4,6-trifluorophenyl)oxazole is significantly influenced by the electronic properties of its substituents. The 2,4,6-trifluorophenyl group at the C5 position is strongly electron-withdrawing, which generally deactivates the heterocyclic ring towards electrophilic attack and activates it towards certain nucleophilic or cycloaddition reactions.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (SEAr) on the oxazole ring is a challenging endeavor. Five-membered heterocycles like oxazole can undergo electrophilic attack, but their reactivity is highly dependent on the substituents present. mdpi.comnih.gov The strongly deactivating nature of the 2,4,6-trifluorophenyl group at C5, coupled with the inherent electron-withdrawing character of the oxazole's oxygen atom, significantly reduces the electron density of the C2 and C4 positions. Consequently, common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylations are expected to be difficult and require harsh reaction conditions, if they proceed at all. The deactivation makes the oxazole ring less nucleophilic and thus less prone to attack by electrophiles. youtube.com
Nucleophilic Additions and Substitutions on the Oxazole Core
While classical electrophilic substitution is unlikely, the oxazole ring can participate in other types of transformations. Nucleophilic attack on five-membered heterocycles can occur, especially when activated by electron-withdrawing groups. youtube.com One notable reaction is the [2π + 2π] cycloaddition. For instance, upon photoexcitation, 2-phenyloxazole (B1349099) can undergo a cycloaddition with alkenes like acrylonitrile. acs.org In this process, a triplet-excited state of the oxazole is formed, with the highest spin density localized at the C5-position. This C5-centered radical then adds to the alkene to form a fused bicyclic product. acs.org This type of dearomative cycloaddition demonstrates that the C5 carbon of the oxazole ring can exhibit nucleophilic character, offering a pathway for functionalization.
Furthermore, direct deprotonation (metalation) at the C2 position of the oxazole ring using a strong base is a common strategy for introducing substituents in other oxazole systems. This subsequent reaction with an electrophile provides a powerful method for functionalization, though the feasibility in the presence of the highly acidic protons on the trifluorophenyl ring would need to be carefully considered.
Modifications and Derivatization of the 2,4,6-Trifluorophenyl Moiety
The 2,4,6-trifluorophenyl group offers multiple sites for chemical modification, primarily through metalation strategies or by substitution of the fluorine atoms.
Directed Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for regioselective C-H functionalization of aromatic rings. wikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. wikipedia.orgorganic-chemistry.org The oxazole ring itself, particularly the nitrogen atom, can function as a Lewis basic DMG.
This interaction can direct a strong base, such as butyllithium, to deprotonate the 2,4,6-trifluorophenyl ring at one of the adjacent ortho positions (C3 or C5). wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce new substituents. For halogenated arenes, a competition exists between DoM and halogen-metal exchange; however, for fluoroarenes, directed lithiation is generally favored over C-F bond cleavage. uwindsor.ca
Table 1: Potential Electrophiles for Trapping after Directed ortho-Metalation
| Electrophile | Introduced Functional Group |
|---|---|
| CO₂ | Carboxylic acid (-COOH) |
| DMF | Aldehyde (-CHO) |
| I₂ | Iodine (-I) |
| (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |
| R-CHO | Hydroxyalkyl (-CH(OH)R) |
This table presents a hypothetical application of the DoM strategy to the target compound based on established chemical principles. baranlab.orgorganic-chemistry.org
Cross-Coupling Reactions at Phenyl Substituents
The fluorine atoms on the 2,4,6-trifluorophenyl ring can be replaced through various substitution reactions, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): Polyfluoroarenes are highly susceptible to SNAr because the electron-withdrawing fluorine atoms activate the ring for attack by nucleophiles. mdpi.com The substitution typically occurs at the para-position (C4) due to the effective resonance stabilization of the intermediate Meisenheimer complex by the ortho-fluorine atoms. libretexts.org A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the fluoride (B91410) ion. For example, the reaction of octafluorotoluene (B1221213) with phenothiazine (B1677639) in the presence of a mild base results in selective substitution of the para-fluorine atom. mdpi.com
Palladium-Catalyzed Cross-Coupling: The C-F bonds in polyfluoroarenes can be activated by palladium catalysts to participate in cross-coupling reactions, such as the Suzuki-Miyaura (with organoboron reagents) and Negishi (with organozinc reagents) couplings. mdpi.commdpi.comnih.gov These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, or alkyl groups in place of the fluorine atoms. While C-F bond activation is more challenging than that of other halogens, specialized catalyst systems have been developed to facilitate these transformations on polyfluorinated substrates. mdpi.comthieme-connect.de
Synthesis of Analogues and Homologues of this compound
A primary and highly versatile method for synthesizing 5-substituted oxazoles, and thus analogues of the title compound, is the Van Leusen oxazole synthesis. mdpi.comorganic-chemistry.orgwikipedia.org This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.org
The general mechanism proceeds via the deprotonation of TosMIC, which then attacks the aldehyde carbonyl group. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline (B21484), which then eliminates toluenesulfinic acid to yield the aromatic oxazole ring. organic-chemistry.orgwikipedia.org
To synthesize analogues and homologues of this compound, this method can be employed by varying the starting aldehyde. For instance, using different isomers of trifluorobenzaldehyde or other polyfluorinated benzaldehydes would result in a library of oxazoles with differently substituted phenyl rings at the C5 position. Aromatic aldehydes bearing electron-withdrawing groups, such as the trifluorophenyl group, are often highly reactive in this process. mdpi.com
Table 2: Synthesis of 5-Aryl Oxazole Analogues via the Van Leusen Reaction
| Aldehyde Reactant | Resulting 5-Aryl Oxazole Product |
|---|---|
| 2,4,6-Trifluorobenzaldehyde (B1297852) | This compound |
| 2,3,4-Trifluorobenzaldehyde | 5-(2,3,4-Trifluorophenyl)oxazole |
| Pentafluorobenzaldehyde | 5-(Pentafluorophenyl)oxazole |
| 4-(Trifluoromethyl)benzaldehyde | 5-(4-(Trifluoromethyl)phenyl)oxazole |
This table illustrates the synthesis of potential analogues based on the established scope of the Van Leusen reaction. mdpi.commdpi.com
Exploration of Diverse Substituent Effects on Reactivity and Structure
The reactivity of the oxazole ring is generally characterized by a susceptibility to electrophilic attack at the C4 and C5 positions and nucleophilic attack at the C2 position. However, the presence of the 2,4,6-trifluorophenyl group at C5 dramatically alters this reactivity profile. The fluorine atoms on the phenyl ring exert a powerful electron-withdrawing effect through both inductive and resonance effects, rendering the attached oxazole ring electron-deficient.
This electron deficiency deactivates the oxazole ring towards electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, which typically require electron-rich substrates. pharmaguideline.com Conversely, the electron-withdrawing nature of the trifluorophenyl group enhances the susceptibility of the oxazole ring to nucleophilic attack, particularly at the C2 position. pharmaguideline.com The introduction of further substituents onto the oxazole ring or the trifluorophenyl moiety would further modulate the molecule's reactivity.
Table 1: Predicted Effects of Additional Substituents on the Reactivity of this compound
| Substituent Position | Substituent Type | Predicted Effect on Reactivity |
| Oxazole C2 | Electron-donating (e.g., -CH₃, -OCH₃) | May slightly increase the ring's electron density, but nucleophilic attack at C2 would still be a dominant pathway, potentially leading to substitution of a leaving group at this position. |
| Oxazole C2 | Electron-withdrawing (e.g., -CN, -NO₂) | Would further enhance the electrophilicity of the C2 position, making it highly susceptible to nucleophilic attack and potential ring-opening. |
| Oxazole C4 | Electron-donating (e.g., -alkyl) | Would increase the electron density of the ring, potentially making electrophilic attack at other positions (if forced) slightly more feasible, though still difficult. |
| Oxazole C4 | Electron-withdrawing (e.g., -CO₂R) | Would further decrease the ring's electron density, reinforcing the deactivation towards electrophiles and increasing susceptibility to nucleophiles. |
| Trifluorophenyl Ring | Electron-donating (e.g., -OCH₃) | Would slightly counteract the electron-withdrawing effect of the fluorine atoms, potentially making the oxazole ring slightly less electron-deficient. |
| Trifluorophenyl Ring | Electron-withdrawing (e.g., -NO₂) | Would intensify the electron-withdrawing nature of the substituent, further deactivating the oxazole ring to electrophiles and enhancing its susceptibility to nucleophiles. |
This table presents predicted effects based on general principles of organic chemistry, as direct experimental data for this specific compound is limited.
Ring-Opening and Rearrangement Reactions of the Oxazole Core
The electron-deficient nature of the this compound ring makes it a candidate for various ring-opening and rearrangement reactions, often initiated by nucleophilic attack.
Investigation of Reaction Mechanisms and Product Formation
Ring-Opening Reactions:
Nucleophilic attack at the C2 position of the oxazole ring is a common pathway for ring cleavage. pharmaguideline.com For instance, reaction with strong nucleophiles like organolithium reagents can lead to deprotonation at C2, followed by ring-opening to form an enolate-isonitrile intermediate. wikipedia.org This intermediate can then be trapped by electrophiles.
In the case of this compound, a plausible ring-opening mechanism initiated by a generic nucleophile (Nu⁻) is depicted below:
Scheme 1: Plausible Mechanism for Nucleophilic Ring-Opening
The reaction is expected to proceed via the initial addition of the nucleophile to the C2 position, followed by the cleavage of the C2-O1 bond to alleviate the ring strain and form a more stable intermediate. The nature of the final product would depend on the specific nucleophile and the reaction conditions. For example, treatment with hydrazine (B178648) derivatives could potentially lead to the formation of triazole structures through a ring-transformation process.
Rearrangement Reactions:
While specific rearrangement reactions for this compound are not extensively documented, analogous heterocyclic systems are known to undergo rearrangements. For instance, the Cornforth rearrangement is a known thermal rearrangement of 4-acyloxazoles. Although the subject molecule is not a 4-acyloxazole, this highlights the potential for skeletal reorganization within the oxazole framework under certain conditions.
Another possibility is a rearrangement initiated by photochemical means. Photo-oxidation of some oxazole derivatives has been shown to lead to rearranged products. dntb.gov.ua Given the presence of the aromatic trifluorophenyl group, photo-induced rearrangements could be a potential transformation pathway to explore for this compound.
Table 2: Plausible Products from Ring-Opening and Rearrangement Reactions
| Reaction Type | Reagents/Conditions | Plausible Product(s) |
| Nucleophilic Ring-Opening | 1. R-Li (e.g., n-BuLi) 2. H₂O | α-Amino ketone derivative |
| Ring Transformation | Hydrazine (H₂N-NH₂) | Substituted 1,2,4-triazole |
| Photochemical Rearrangement | UV irradiation | Isomeric oxazole or other heterocyclic structures |
This table presents hypothetical but chemically plausible outcomes based on the known reactivity of related oxazole systems.
Structure Reactivity Relationships and Rational Molecular Design Principles for 5 2,4,6 Trifluorophenyl Oxazole and Its Analogues
Impact of Molecular Architecture on Electronic and Steric Profiles
The specific arrangement of atoms and functional groups within 5-(2,4,6-Trifluorophenyl)oxazole dictates its electronic and steric characteristics, which in turn govern its reactivity and interactions.
Influence of Fluorine Substitution Pattern on Aromaticity and Electron Density Distribution
The presence and positioning of fluorine atoms on the phenyl ring significantly alter the electronic landscape of the molecule. Fluorine is the most electronegative element, and its substitution for hydrogen on an aromatic ring has a profound influence on the molecule's electronic structure. nih.govvaia.com This substitution leads to a strong inductive electron-withdrawing effect through the sigma (σ) bond, which deactivates the benzene (B151609) ring more than other halogens. vaia.comcsbsju.edu This deactivation makes the ring less susceptible to electrophilic attack. vaia.com
The oxazole (B20620) ring itself has a distinct electronic structure, with the nitrogen atom generally donating electron density to the ring, making it more prone to electrophilic substitution, typically at the C5 position. numberanalytics.comtandfonline.com However, in this compound, the powerful electron-withdrawing nature of the trifluorophenyl group significantly modulates the electronic properties of the attached oxazole moiety.
Conformational Analysis and Steric Hindrance of the Trifluorophenyl Moiety
The 2,4,6-trifluorophenyl group introduces considerable steric bulk, particularly due to the two fluorine atoms at the ortho positions (positions 2 and 6). Steric effects are nonbonding interactions that influence the shape and reactivity of molecules. wikipedia.org In biaryl systems, such as the phenyl-oxazole linkage, steric clashes between substituents at the ortho positions are key factors that determine the preference for planar or non-planar conformations. nih.gov
The presence of bulky ortho substituents forces the two rings to twist relative to each other to relieve steric strain, resulting in a non-planar geometry. nih.govrsc.orgrsc.org This rotation around the C-C single bond between the phenyl and oxazole rings is associated with a specific energy barrier. nih.govrsc.org The resulting dihedral angle affects the degree of π-system conjugation between the two rings. A larger twist angle reduces orbital overlap, thereby diminishing electronic communication between the phenyl and oxazole moieties. This steric hindrance can slow the rates of chemical reactions by impeding the approach of reactants. wikipedia.org The precise torsional angle and the energy barrier to rotation are critical for understanding the molecule's three-dimensional shape and how it interacts with other molecules, such as enzyme active sites. nih.govnih.gov
| Property | Influence of 2,4,6-Trifluoro Substitution | Primary Effect | Consequence |
|---|---|---|---|
| Electron Density | Strongly withdrawing from the phenyl ring. | Inductive (σ-withdrawal) and Resonance (π-donation) | Deactivates phenyl ring to electrophilic attack; modulates oxazole ring electronics. vaia.comcsbsju.edu |
| Aromaticity | Can enhance π-density and stability of the phenyl ring. | Fluoromaticity | Increases resistance to addition reactions. nih.govacs.org |
| Conformation | Induces a twisted, non-planar geometry between the rings. | Steric Hindrance | Reduces π-conjugation between rings and influences molecular shape. nih.gov |
| Reactivity | Slows reaction rates at the sterically hindered sites. | Steric Shielding | Controls selectivity by blocking certain reaction pathways. wikipedia.org |
Theoretical Prediction of Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting how this compound will behave in chemical reactions, offering insights that are crucial for rational molecular design.
Computational Assessment of Reaction Sites and Pathways
Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict the most likely sites for chemical reactions. researchgate.netbiolscigroup.us For oxazole and its derivatives, reactivity is influenced by substituents. numberanalytics.com Electron-donating groups tend to activate the ring towards electrophiles, while electron-withdrawing groups make it more reactive towards nucleophiles. numberanalytics.com In this compound, the trifluorophenyl group acts as a strong electron-withdrawing substituent, which would be predicted to decrease the nucleophilicity of the oxazole ring.
Computational analysis can map the potential energy surface (PES) for various reaction pathways. researchgate.net This allows for the identification of transition states and the calculation of activation energies, which helps in determining the most favorable reaction mechanism. For instance, studies on the atmospheric oxidation of oxazole by OH radicals have utilized computational models to elucidate the reaction mechanism and kinetics. rsc.org Similarly, the reaction pathways of oxazolones with other reagents have been analyzed to understand selectivity and reactivity, revealing that the ionic form of the oxazole derivative can be the primary reactive species. researchgate.net Such computational studies can predict whether a reaction will proceed via a stepwise mechanism or a concerted cycloaddition, and explain the resulting regioselectivity. researchgate.netacs.org
Quantitative Structure-Reactivity Relationship (QSRR) Methodologies
Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology that aims to find a statistical correlation between the chemical structure of a series of compounds and their reactivity. biolscigroup.usnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to create a mathematical equation that relates these descriptors to an observed reactivity parameter. researchgate.netmdpi.comnih.gov
For heterocyclic compounds like oxazole derivatives, QSRR models have been successfully developed to predict various properties, including biological activity and chromatographic retention times. researchgate.netderpharmachemica.comresearchgate.netresearchgate.net Descriptors used in these models can include constitutional (e.g., molecular weight), topological, geometric, and electronic parameters (e.g., dipole moment, orbital energies like HOMO and LUMO). biolscigroup.usmdpi.com A QSRR study on a series of oxadiazole derivatives, for example, identified that descriptors related to atomic mass and molecular symmetry were correlated with antioxidant activity. researchgate.net By developing a QSRR model for analogues of this compound, one could predict the reactivity of new, unsynthesized derivatives, thereby accelerating the design of molecules with desired properties. researchgate.netnih.gov
| Methodology | Application to this compound | Predicted Outcome | Key Descriptors/Calculations |
|---|---|---|---|
| Reaction Pathway Analysis (DFT) | Modeling reactions such as electrophilic/nucleophilic attack or cycloadditions. | Identification of reactive sites (e.g., C2, C4 positions), reaction mechanisms, and transition state energies. researchgate.netrsc.org | Potential Energy Surface (PES), HOMO/LUMO energies, electrostatic potential maps. |
| QSRR | Correlating structural features of analogues with their experimentally determined reaction rates or selectivity. | A predictive mathematical model for the reactivity of new analogues. biolscigroup.usnih.gov | Molecular Weight (MW), LogP, Dipole Moment, Polar Surface Area (PSA), HOMO/LUMO energies. mdpi.comresearchgate.net |
Strategies for Modulating Physicochemical Characteristics via Structural Modification
The physicochemical properties of this compound can be fine-tuned through deliberate structural modifications. These strategies are central to rational drug design and materials science, aiming to optimize properties like solubility, stability, and biological activity.
A primary strategy involves altering the substitution pattern on either the phenyl or the oxazole ring. The synthesis of various substituted 2,4,5-trisubstituted oxazole derivatives has been a common approach to explore structure-activity relationships. nih.govnih.gov For example, introducing different heterocyclic moieties at the 2-position of the oxazole ring can significantly impact the compound's antiproliferative activity. nih.gov
Another key strategy is the modification of functional groups to alter properties like lipophilicity and hydrogen bonding capacity. Strategic modifications in related heterocyclic systems, such as triazoles, have been shown to enhance anticancer activity, improve selectivity, and optimize pharmacokinetic profiles. nih.gov For instance, attaching different groups to the oxazole core can modulate its pH sensitivity or enable electropolymerization, creating materials with novel functions. nih.gov The synthesis of various 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives has allowed for the exploration of their potential as anticancer agents by systematically changing the aromatic aldehyde used in the synthesis. researchgate.net These modifications directly influence intermolecular interactions and, consequently, the macroscopic properties of the compound.
Design Principles for Tuning Molecular Polarity and Ligand Binding Affinities (Theoretical Framework)
The ability to fine-tune the molecular polarity and ligand binding affinities of this compound analogues is critical for developing functional molecules. The trifluorinated phenyl ring and the oxazole core are the primary levers for these adjustments.
The introduction of substituents with conjugated π-electron systems, such as phenyl groups, into the 1,3-oxazole ring can enhance the stability of complexes formed with biological targets through π-stacking interactions. researchgate.net Quantum chemical calculations show that adding phenyl groups at positions 2 and 5 of the oxazole ring alters the frontier molecular orbitals (HOMO and LUMO), which can influence the molecule's reactivity and interaction potential. researchgate.net Specifically, the incorporation of halogen-substituted phenyl moieties is a known strategy to enhance therapeutic activities. researchgate.net
The oxazole ring itself offers multiple positions for substitution (C2, C4, and C5), providing significant flexibility for modifying a compound's properties. researchgate.net The nitrogen atom at position 3, with its lone pair of electrons, acts as a hydrogen bond acceptor. This allows for the formation of stabilizing hydrogen bonds with proton-donating groups (such as -OH, -NH, -SH) found in biological macromolecules like proteins. researchgate.net The strength of this hydrogen bond is dependent on the chemical nature of both the oxazole analogue and the interacting biomolecule. researchgate.net Theoretical modeling suggests that the binding energy of these hydrogen bonds decreases in the series X → O, S, NH, where X is the atom from the biomolecule fragment. researchgate.net
The trifluorophenyl group significantly influences the molecule's electronic character through the strong electron-withdrawing nature of the fluorine atoms. This affects the acidity of nearby protons and the electron density of the aromatic system, which in turn modulates non-covalent interactions like halogen bonding and dipole-dipole interactions.
Exploration of Non-Covalent Interactions with Generic Model Systems
Non-covalent interactions are the cornerstone of molecular recognition and binding. For this compound and its analogues, several key interactions are at play.
π-π Stacking: The aromatic phenyl and oxazole rings are capable of engaging in π-π stacking interactions. Studies on related heterocyclic systems, such as oxadiazoles, provide a robust model for understanding these forces. nih.gov Computational studies using Density Functional Theory (DFT) and Non-Covalent Interaction (NCI) analysis confirm the existence of stabilizing (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) interactions in crystal structures. nih.gov These analyses reveal low electron density and positive Laplacian values at the bond critical points, which are characteristic of non-covalent interactions. nih.gov Similarly, for this compound, the introduction of phenyl substituents at other positions on the oxazole ring can create additional π-stacking opportunities, which can stabilize a complex with a biological target like phenylalanine by as much as 2.5 kcal/mol. researchgate.net
Hydrogen Bonding: As previously mentioned, the nitrogen atom in the oxazole ring is a key hydrogen bond acceptor. researchgate.net The formation of these bonds with amino acid residues like lysine, arginine, or histidine is a critical component of the binding affinity of these compounds to protein targets. researchgate.net
The following table summarizes the key non-covalent interactions and their theoretical basis.
| Interaction Type | Interacting Groups | Theoretical Basis | Significance |
| π-π Stacking | Phenyl ring, Oxazole ring | DFT, NCI analysis shows stabilization | Contributes to binding affinity and structural organization. researchgate.netnih.gov |
| Hydrogen Bonding | Oxazole Nitrogen (acceptor), Protein -OH, -NH, -SH groups (donors) | Quantum chemical calculations | Essential for molecular recognition and stabilizing ligand-protein complexes. researchgate.net |
| Halogen Bonding | Fluorine atoms (acceptor), Electron-rich atoms | Electrostatic potential analysis | Provides additional specificity and binding energy. |
| Dipole-Dipole | Polar C-F and C-O/C-N bonds | Molecular orbital theory | Influences molecular orientation and solubility. |
Rational Design Approaches for Functional Analogues
Building on the theoretical framework, specific strategies are employed to synthesize and identify new functional analogues of this compound.
Scaffold Modification and Diversity-Oriented Synthesis Strategies
The modification of the core oxazole structure and the generation of large libraries of related compounds are key strategies for discovering new functionalities.
Scaffold Modification: This involves making fundamental changes to the heterocyclic core. For instance, replacing the oxazole ring with a bioisosteric equivalent, such as a thiazole (B1198619), can modulate the compound's metabolic stability, solubility, and target-binding profile while maintaining key geometric features. nih.gov Another approach is the synthesis of polysubstituted oxazoles, where various functional groups are introduced at the 2, 4, and 5-positions to probe the structure-activity relationship. organic-chemistry.orgnih.govnih.gov
Diversity-Oriented Synthesis (DOS): DOS aims to create collections of structurally diverse small molecules from a common starting material. For oxazoles, a versatile route involves the conversion of accessible oxazole-5-trifluoroacetamides into Boc-protected 5-aminooxazole intermediates. nih.govacs.org These intermediates are amenable to parallel synthesis techniques, allowing for the rapid generation of large libraries of oxazole-5-amides with variations at multiple diversity points (R1, R2, and R3). acs.org Such strategies enhance the probability of identifying compounds with desired biological or material properties. Other synthetic methods, like the van Leusen oxazole synthesis, have also been adapted for DOS to produce a wide range of 5-substituted oxazoles. nih.gov
The table below outlines common strategies for scaffold modification and diversification.
| Strategy | Description | Example Synthetic Method |
| Scaffold Hopping | Replacing the oxazole core with a different heterocycle. | Hantzsch thiazole synthesis to replace oxazole with thiazole. nih.gov |
| Positional Isomerism | Moving substituents to different positions on the oxazole ring. | Regioselective functionalization using organometallic bases. figshare.com |
| Appendage Modification | Introducing various functional groups onto the scaffold. | Copper-catalyzed tandem oxidative cyclization. organic-chemistry.org |
| Diversity-Oriented Synthesis | Creating large libraries from a common intermediate. | Parallel amide synthesis from Boc-protected 5-aminooxazoles. acs.org |
Virtual Screening Methodologies for New Chemical Entities (Focus on computational method, not specific outcomes)
Virtual screening is a powerful computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a target, such as a protein or enzyme. The focus is on the methodology rather than the specific molecules discovered.
Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the target protein. A common SBVS workflow is as follows:
Target Preparation: The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are removed, and hydrogen atoms are added.
Binding Site Definition: The active site or binding pocket of the protein is identified.
Ligand Database Preparation: A large library of small molecules (such as the ZINC database) is prepared in a 3D format. researchgate.net
Molecular Docking: A docking program, such as AutoDock Vina or PyRx, is used to systematically place each ligand from the database into the defined binding site of the protein. ctu.edu.vnjcchems.com The program calculates a "docking score" or binding energy for each possible pose, which estimates the binding affinity. researchgate.net
Post-Docking Analysis: The top-scoring compounds are visually inspected to analyze their binding modes and key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's amino acid residues. researchgate.netctu.edu.vn
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the principle that molecules with similar structures often have similar biological activities.
Pharmacophore Modeling: A pharmacophore model is built based on the essential structural features of a known active molecule (like this compound). This model defines the spatial arrangement of key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
Database Searching: A chemical database is then searched for molecules that match the pharmacophore model.
Shape and Electrostatic Similarity: Further refinement can be done by identifying molecules that have a similar shape and electrostatic potential distribution to the known active compound. nih.gov
These computational methods significantly accelerate the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for expensive and time-consuming experimental synthesis and testing. jcchems.com
Potential Applications and Future Research Directions in Advanced Chemical Sciences
Applications in Materials Science Research
The unique electronic and structural characteristics of 5-(2,4,6-Trifluorophenyl)oxazole make it an intriguing candidate for the development of novel organic materials.
Heterocyclic aromatic compounds are fundamental building blocks in the synthesis of functional polymers and materials for organic electronics. The this compound scaffold could be incorporated into polymeric chains through further functionalization of the oxazole (B20620) or phenyl rings to create materials with tailored properties.
Polymer Synthesis: Step-growth polymerization methods, such as Friedel-Crafts polycondensation or transition metal-catalyzed coupling reactions, could potentially be used to integrate the 5-phenyloxazole unit into the backbone of high-performance polymers. The rigidity of the aromatic system would likely contribute to high thermal stability, a desirable trait for advanced materials.
Organic Electronics: The presence of the strongly electron-withdrawing 2,4,6-trifluorophenyl group significantly lowers the energy levels of the molecular orbitals (HOMO and LUMO) compared to a non-fluorinated analogue. This electronic feature is highly sought after in the design of:
Electron-Transporting (n-type) Materials: Many organic semiconductors are hole-transporting (p-type); materials that can efficiently transport electrons are less common but crucial for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of this compound makes it a promising building block for n-type materials researchgate.net.
Host Materials for Phosphorescent OLEDs: Host materials in the emissive layer of an OLED require high triplet energy to prevent energy loss from the phosphorescent dopant. Aromatic heterocycles are often used for this purpose, and the electronic tuning afforded by the trifluorophenyl group could be exploited to achieve a suitably high triplet energy level mdpi.com.
The incorporation of fluorine atoms can also enhance material processability by improving solubility in organic solvents and can increase the environmental stability of the final device.
Crystal engineering relies on the rational design of solid-state structures by controlling intermolecular interactions. This compound contains several functional groups capable of directing supramolecular assembly through specific and predictable non-covalent interactions.
Halogen and Hydrogen Bonding: Recent studies have demonstrated that the nitrogen atom of the oxazole ring is a reliable halogen bond acceptor rsc.org. This makes it a prime site for forming directional interactions with halogen bond donors (e.g., perfluorinated iodobenzenes). Similarly, the oxazole nitrogen is a hydrogen bond acceptor. The fluorine atoms on the phenyl ring can also act as weak hydrogen bond acceptors.
π-π Stacking: The two aromatic systems—the oxazole ring and the trifluorophenyl ring—can engage in π-π stacking interactions, further stabilizing the crystal lattice.
The interplay of these forces could be harnessed to construct complex and well-defined one-, two-, or three-dimensional networks. The ability to form specific interactions makes this molecule a valuable synthon for co-crystal formation, where its properties can be combined with another molecule to create a new material with hybrid characteristics.
| Structural Moiety | Potential Intermolecular Interaction | Role in Supramolecular Assembly |
|---|---|---|
| Oxazole Nitrogen | Hydrogen Bonding, Halogen Bonding | Strong, directional acceptor site |
| Fluorine Atoms | Hydrogen Bonding (weak) | Secondary acceptor sites |
| Aromatic Rings (Oxazole & Phenyl) | π-π Stacking | Lattice stabilization, structural packing |
Role in Catalysis and Ligand Design Research
The oxazole core is a key component of many important ligands used in transition metal catalysis. The specific substitution pattern of this compound offers unique steric and electronic properties for ligand design.
Ligands containing chiral oxazoline (B21484) (the saturated analogue of oxazole) moieties, such as BOX (bisoxazoline) and PHOX (phosphinooxazoline), are among the most successful classes of ligands in asymmetric catalysis. acs.orgnih.gov They create a well-defined chiral environment around a metal center, enabling high enantioselectivity in a vast number of chemical transformations. utexas.edualfachemic.com
While this compound is itself achiral, it could serve as a key structural unit in a larger chiral ligand. Chirality could be introduced, for example, at the C2 position of the oxazole ring or by incorporating the entire molecule into a framework with planar or axial chirality. The nitrogen atom of the oxazole ring can coordinate to a transition metal (e.g., copper, palladium, rhodium, iridium), and the properties of the resulting catalyst would be heavily influenced by the trifluorophenyl group. thieme-connect.com
The key features it would impart are:
Electronic Tuning: The three electron-withdrawing fluorine atoms would decrease the electron density on the oxazole nitrogen. This reduces its Lewis basicity, which in turn affects the electronic properties of the coordinated metal center, influencing its reactivity and selectivity.
Steric Hindrance: The bulky trifluorophenyl group can help define the shape of the catalytic pocket, which is critical for discriminating between the prochiral faces of a substrate.
| Structural Moiety | Function in Ligand Design | Effect on Metal Catalyst |
|---|---|---|
| Oxazole Nitrogen | Metal coordination site | Anchors the metal, forms the catalytic center |
| 2,4,6-Trifluorophenyl Group | Electronic and steric tuning | Modifies Lewis acidity of the metal and the steric environment of the active site |
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While the direct use of this compound as a catalyst is not immediately obvious, its rigid scaffold could be functionalized to create novel organocatalysts. For example, it could be a precursor to a new class of N-heterocyclic carbenes (NHCs) by quaternization of the nitrogen atom followed by deprotonation, although this would require disrupting the ring's aromaticity. More plausibly, the oxazole framework could be used to position other catalytically active functional groups (e.g., a thiourea, a primary amine) in a specific three-dimensional arrangement, with the trifluorophenyl group serving to fine-tune the catalyst's properties and interactions with the substrate.
Methodological Advancements in Chemical Biology and Drug Discovery Research (Focus on methods, not specific drugs or targets)
The structural features of this compound are highly relevant to several modern methodologies employed in the early stages of drug discovery and chemical biology.
Bioisosteric Replacement: In medicinal chemistry, the replacement of a labile functional group with a more stable one that retains similar steric and electronic properties is a key strategy known as bioisosterism. The oxazole ring is recognized as a robust bioisostere for amide and ester functionalities, which are often susceptible to enzymatic hydrolysis. rsc.orgnih.gov Incorporating the 5-phenyloxazole core into a lead compound in place of an ester or amide is a methodological approach to improve metabolic stability and pharmacokinetic properties. nih.gov
Scaffold for Library Synthesis: The oxazole ring is a stable and rigid scaffold that is well-suited for combinatorial chemistry. nih.govtandfonline.com By developing synthetic routes that allow for diverse substituents to be placed at the C2 and C4 positions, libraries of compounds based on the this compound core could be generated. These libraries are valuable tools for high-throughput screening to identify new chemical probes or starting points for drug discovery programs.
¹⁹F NMR-Based Screening Methods: The presence of three fluorine atoms makes this compound an ideal candidate for use in ¹⁹F NMR-based screening techniques, a powerful method in fragment-based drug discovery (FBDD). researchgate.netresearchgate.net Since fluorine is not naturally present in biological systems, the ¹⁹F NMR spectrum provides a background-free window to observe ligand-target interactions. nih.govnih.gov this compound could be used as a fragment in a screening library. If it binds to a biological target (e.g., a protein or RNA), changes in the ¹⁹F NMR signal (chemical shift, line broadening) would be observed, providing a sensitive and direct method for hit identification. mdpi.com
Contribution to Compound Library Synthesis Strategies
Currently, there is no specific data available in the searched scientific literature detailing the use of this compound as a core component in the synthesis of compound libraries. In principle, this compound could serve as a key building block. The trifluorophenyl moiety offers a unique substitution pattern that can be exploited for creating focused libraries of molecules. The oxazole ring itself is amenable to various synthetic transformations, allowing for the introduction of diversity at other positions. General methods for creating oxazole-based libraries often involve multi-component reactions or the functionalization of a pre-formed oxazole scaffold. nih.gov
New Approaches to Scaffold Decoration and Diversity Generation
The decoration of the this compound scaffold to generate molecular diversity is a key area for potential research. The oxazole ring can be functionalized at the C2 and C4 positions. figshare.com For instance, regioselective metalation followed by quenching with various electrophiles is a common strategy for introducing substituents onto the oxazole core. figshare.com The trifluorophenyl ring could also be subject to nucleophilic aromatic substitution under specific conditions, although this is generally challenging. The lack of published examples for this specific compound means that any discussion of scaffold decoration remains speculative, based on established oxazole chemistry.
Emerging Research Areas and Unexplored Avenues for this compound
The integration of this compound into modern, automated synthesis platforms and its use in conjunction with artificial intelligence for chemical discovery are emerging areas ripe for exploration.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages for the synthesis of chemical compounds, including improved safety, scalability, and the potential for automation. durham.ac.uksoci.org The synthesis of various oxazole derivatives has been successfully demonstrated using flow chemistry platforms. durham.ac.ukresearchgate.net These methods often allow for rapid reaction optimization and the efficient production of target molecules. While no specific flow synthesis protocols for this compound have been reported, it is conceivable that its synthesis could be adapted to a flow regime. This would be a valuable endeavor for enabling on-demand synthesis and for the rapid generation of derivatives for screening purposes.
Table 1: Potential Flow Chemistry Parameters for Oxazole Synthesis
| Parameter | Potential Range | Purpose |
| Temperature | 25 - 200 °C | To control reaction rate and selectivity. soci.org |
| Residence Time | Seconds to Minutes | To ensure complete reaction. |
| Reagent Concentration | 0.1 - 1.0 M | To optimize reaction kinetics and throughput. |
| Solvent | Acetonitrile, DMSO, etc. | To solubilize reagents and facilitate reaction. beilstein-journals.org |
This table is illustrative and based on general flow chemistry principles for oxazole synthesis, not on specific experimental data for this compound.
Synergistic Research with Artificial Intelligence in Chemical Discovery
Artificial intelligence and machine learning are transforming chemical discovery by enabling the prediction of molecular properties, the design of novel molecules, and the optimization of synthetic routes. In the context of this compound, AI could be employed to:
Predict Biological Activities: By training models on datasets of known bioactive oxazoles, it may be possible to predict the potential therapeutic targets of derivatives of this compound.
De Novo Design: Generative models could design novel molecules based on the this compound scaffold with optimized properties for a specific biological target.
Reaction Prediction: AI tools can predict the outcomes of potential reactions for the functionalization of the this compound scaffold, thus accelerating the discovery of new synthetic routes.
Q & A
Q. What are the established synthetic routes for preparing 5-(2,4,6-Trifluorophenyl)oxazole, and how can reaction conditions be optimized?
The compound is synthesized via van Leusen's oxazole synthesis , starting from 2,4,6-trifluorobenzaldehyde. The general procedure involves refluxing the aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol at 70°C for 3 hours. Post-reaction, the product is extracted with methyl tert-butyl ether and purified via column chromatography . Optimization may include adjusting solvent polarity (e.g., ethanol or acetonitrile), catalyst loading, or temperature gradients to improve yields. Monitoring by TLC or HPLC is recommended to track intermediate formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : NMR identifies fluorine environments (e.g., para vs. ortho substituents), while NMR resolves oxazole proton splitting patterns.
- XRD : Single-crystal X-ray diffraction confirms molecular geometry and halogen-bonding interactions, as demonstrated in cocrystallization studies with perfluorinated iodobenzenes .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and purity.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and non-covalent interactions of this compound?
Density Functional Theory (DFT) with dispersion corrections (e.g., CAM-B3LYP-GD3BJ) calculates molecular electrostatic potentials (MEPs) to rank acceptor sites for halogen bonding. For example, MEP analysis of oxazole derivatives reveals electron-rich regions (e.g., nitrogen in the oxazole ring) that interact with σ-hole donors like iodoperfluorobenzenes . Non-covalent interaction (NCI) plots further visualize London dispersion forces between trifluorophenyl substituents and aromatic systems .
Q. What strategies resolve contradictions in crystallographic data for halogen-bonded complexes involving this compound?
Contradictions in bond lengths or angles may arise from solvent effects or polymorphism. To address this:
- Compare temperature-dependent XRD datasets to assess thermal motion artifacts.
- Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., F⋯F vs. C–H⋯O interactions).
- Validate computational models (DFT) against experimental data to identify outliers, as seen in studies ranking halogen-bond acceptor strengths .
Q. How does the trifluorophenyl substituent influence the compound’s pharmacological activity, and what assays are suitable for evaluating its bioactivity?
The electron-withdrawing trifluorophenyl group enhances metabolic stability and membrane permeability. For bioactivity screening:
- Antifungal Assays : Test against Candida spp. using broth microdilution (CLSI M27 guidelines), noting MIC values. The trifluorophenyl moiety is associated with enhanced target binding in azole derivatives .
- Antioxidant Studies : Employ DPPH radical scavenging assays or FRAP to quantify redox activity, as seen in oxadiazole analogs .
Methodological Guidance
Q. What experimental precautions are critical when handling this compound due to its fluorinated structure?
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorine byproducts.
- Storage : Keep in amber vials under inert gas (N or Ar) to prevent hydrolysis.
- Waste Disposal : Neutralize fluorine-containing waste with calcium hydroxide before disposal .
Q. How can researchers design cocrystallization experiments to study halogen bonding with this compound?
- Donor Selection : Pair with σ-hole donors like 1,3,5-trifluoro-2,4,6-triiodobenzene (135tfib) .
- Solvent System : Use low-polarity solvents (e.g., chloroform) to favor slow nucleation.
- Diffraction Protocols : Collect high-resolution (<1.0 Å) XRD data at low temperatures (100 K) to minimize disorder.
Data Analysis and Reproducibility
Q. How should researchers address inconsistencies in synthetic yields across different batches?
- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., stoichiometry, solvent volume).
- Impurity Profiling : Characterize byproducts via LC-MS or GC-MS to identify degradation pathways.
- Scale-Up Protocols : Ensure consistent stirring rates and heating uniformity in larger reactors .
Q. What computational benchmarks validate the accuracy of DFT models for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
